molecular formula C16H12N4 B13853384 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine

Cat. No.: B13853384
M. Wt: 260.29 g/mol
InChI Key: FOAPWCRYKKSEPU-UHFFFAOYSA-N
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Description

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining pyrrolo[2,3-b]pyridine and isoquinoline moieties, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then coupled with an isoquinoline derivative under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine stands out due to its unique combination of the pyrrolo[2,3-b]pyridine and isoquinoline moieties, which confer distinct chemical and biological properties. This dual structural feature allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine

InChI

InChI=1S/C16H12N4/c17-15-12-4-1-3-10(11(12)6-8-18-15)14-9-20-16-13(14)5-2-7-19-16/h1-9H,(H2,17,18)(H,19,20)

InChI Key

FOAPWCRYKKSEPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N)C(=C1)C3=CNC4=C3C=CC=N4

Origin of Product

United States

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